![molecular formula C19H17N3O3S B262859 N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide, also known as MPOA, is a chemical compound that has gained significant attention in the field of scientific research. MPOA is a potent inhibitor of the enzyme thymidylate synthase, which is responsible for the synthesis of DNA.
Mechanism of Action
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide inhibits thymidylate synthase by binding to its active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This results in the depletion of dTMP, which is required for DNA synthesis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on thymidylate synthase, leading to the suppression of cancer cell growth. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of autoimmune diseases. However, this compound has also been shown to have cytotoxic effects on normal cells, which may limit its use as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is its potent inhibitory effect on thymidylate synthase, which makes it a promising candidate for the development of anticancer drugs. However, one limitation is its cytotoxicity, which may limit its use in vivo. In addition, this compound is a relatively complex compound to synthesize, which may limit its availability for research purposes.
Future Directions
Future research on N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide could focus on optimizing its chemical structure to improve its efficacy and reduce its cytotoxicity. In addition, further studies could investigate the potential use of this compound in combination with other anticancer agents to enhance its therapeutic effects. Finally, research could also focus on the development of novel delivery systems for this compound to improve its bioavailability and reduce its toxicity.
Synthesis Methods
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-methylphenyl hydrazine with ethyl 2-bromoacetate to produce ethyl 2-(4-methylphenyl)hydrazinecarboxylate. This intermediate is then reacted with thioacetic acid to produce N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. Finally, this compound is reacted with 2-bromo-5-(4-methylphenyl)-1,3,4-oxadiazole to produce this compound.
Scientific Research Applications
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been extensively studied for its potential use as an anticancer agent. Thymidylate synthase is an essential enzyme for the growth and proliferation of cancer cells, and this compound has been shown to inhibit its activity, leading to the suppression of cancer cell growth. In addition to its anticancer properties, this compound has also been investigated for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis.
properties
Molecular Formula |
C19H17N3O3S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-[2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H17N3O3S/c1-12-3-5-15(6-4-12)18-21-22-19(25-18)26-11-17(24)14-7-9-16(10-8-14)20-13(2)23/h3-10H,11H2,1-2H3,(H,20,23) |
InChI Key |
ISZAOJXDKRBFKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)NC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






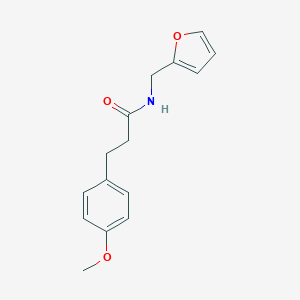



![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
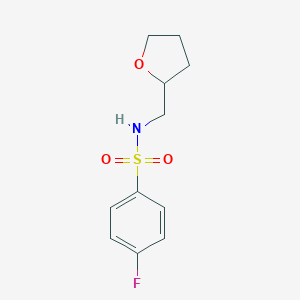

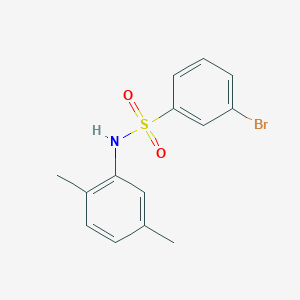
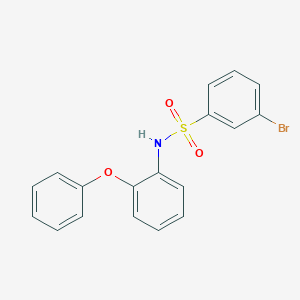
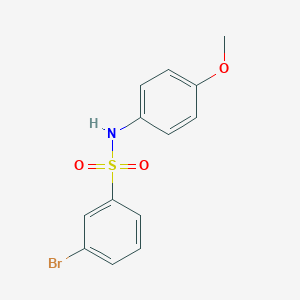
![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)